N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linked to an indole moiety at the 5-position and a 1-oxo-isoindoline group. This hybrid structure combines two pharmacologically significant heterocyclic systems: indole, known for its prevalence in bioactive molecules (e.g., serotonin, kinase inhibitors), and isoindoline, a scaffold associated with diverse biological activities, including enzyme modulation and receptor binding.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(21-15-5-6-17-13(11-15)7-9-20-17)8-10-22-12-14-3-1-2-4-16(14)19(22)24/h1-7,9,11,20H,8,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBPOLODNNYDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other established methods.
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized from phthalic anhydride through a series of reduction and cyclization reactions.
Coupling Reaction: The indole and isoindoline moieties are then coupled through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the isoindoline moiety, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced derivatives of the isoindoline moiety.
Substitution Products: N-substituted derivatives of the indole moiety.
Scientific Research Applications
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the isoindoline moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific structural motifs, which differentiate it from related indole- and isoindole-containing derivatives. Below is a comparative analysis based on structural features, biological activities, and pharmacological profiles:
Table 1: Structural and Functional Comparison
Structural Analysis
- Indole Positioning : The 5-position substitution on indole (vs. 1- or 3-positions in analogs) may enhance binding to serotonin-related receptors or kinase domains .
- Isoindoline vs.
- Propanamide Linker : The flexible linker allows optimal spatial arrangement between indole and isoindoline, a feature shared with anti-inflammatory analogs like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide .
Pharmacological Profiles
- Solubility and Bioavailability : The isoindoline-oxo group may reduce solubility compared to oxazole or benzofuran analogs but improve membrane permeability via hydrogen-bond acceptor interactions .
- Metabolic Stability : Propanamide linkers are generally resistant to hydrolysis, enhancing in vivo stability compared to ester-containing analogs .
Biological Activity
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound that combines structural features of indole and isoindoline. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C19H18N2O2, with a molar mass of approximately 320.35 g/mol. Its unique structure features an indole ring and an isoindoline moiety, which contribute to its reactivity and biological activity. The predicted density is 1.417 g/cm³ with a boiling point around 625.3 °C.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities. Notably, this compound shows promise in the following areas:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds with structural similarities demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with similar functional groups have been shown to outperform traditional antibiotics like ampicillin .
Anticancer Activity
N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)propanamide has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies suggest that compounds in this category can induce apoptosis and inhibit cell proliferation by disrupting tubulin polymerization, akin to the action of colchicine .
The biological activity of N-(1H-indol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)propanamide can be attributed to its interaction with specific biological targets:
- Cell Cycle Arrest : Mechanistic studies indicate that this compound can arrest cancer cells in the G2/M phase of the cell cycle.
- Induction of Apoptosis : It promotes apoptosis in a dose-dependent manner, which is crucial for effective cancer therapy.
- Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts microtubule formation necessary for cell division .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-(1H-indol-6-y)-2-(1-Oxoisoindolin)propanoic acid | C18H16N2O3 | Variation in indole substitution position |
| N-(5,6-Dimethoxy-indeno[1,2-b]pyridin) | C18H16N4O2 | Contains methoxy groups enhancing solubility |
| 2-(1-Oxoisoindolin)propanoic acid | C15H13N O3 | Smaller size with distinct biological activity |
The distinct dual functionality derived from both indole and isoindoline structures in N-(1H-indol-5-y)-3-(1-Oxoisoindolin)propanamide may contribute to its unique biological profiles compared to other similar compounds.
Case Studies
Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various indole derivatives against eight bacterial strains. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Anticancer Evaluation : Another study focused on the antiproliferative effects against HeLa, MCF7, and HT29 cancer cell lines. The most potent derivative showed IC50 values significantly lower than those of existing chemotherapeutics, indicating potential for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
